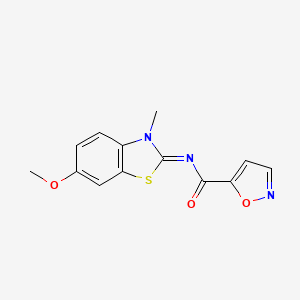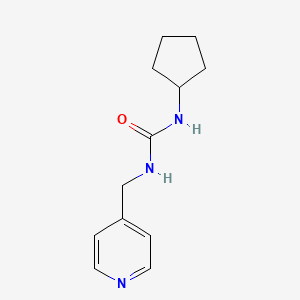![molecular formula C15H10F3N3O4S3 B6531148 2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 1021212-45-2](/img/structure/B6531148.png)
2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is an organic compound with a unique structure that integrates both thiophene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound involves multi-step synthetic procedures. A common method starts with the formation of the thiazole core, followed by the introduction of the thiophene and trifluoromethoxyphenyl substituents. The reactions often involve:
Formation of the Thiazole Ring: : This can be achieved through the Hantzsch thiazole synthesis, utilizing a halogenated ketone and a thiourea derivative under acidic or basic conditions.
Sulfonamide Formation:
Final Coupling: : The final assembly involves coupling the intermediates through amide bond formation using reagents like carbodiimides (e.g., DCC or EDC) in the presence of catalytic amounts of base.
Industrial Production Methods
In an industrial setting, optimization of these synthetic routes is crucial for scalability. This includes the use of high-throughput reactors, automated synthesis processes, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings, using reagents such as halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: : mCPBA for mild oxidation.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: : Halogens (Br2, Cl2) in the presence of a Lewis acid like FeCl3.
Major Products Formed
Depending on the reaction conditions and reagents, major products include sulfoxides, sulfones, amines, and various substituted aromatic derivatives.
Scientific Research Applications
This compound has applications in several fields:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Used as a probe to study enzyme interactions due to its unique structure.
Medicine: : Investigated for potential therapeutic uses, including antibacterial and anticancer properties.
Industry: : Employed in the development of advanced materials such as conductive polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its interactions with biological targets. For instance, its sulfonamido group can mimic the natural substrates of enzymes, potentially inhibiting their activity. The trifluoromethoxyphenyl group increases lipophilicity, enhancing cell membrane permeability and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophene-2-sulfonamido)-N-phenyl-1,3-thiazole-4-carboxamide
2-(Thiophene-2-sulfonamido)-N-[4-(methoxy)phenyl]-1,3-thiazole-4-carboxamide
2-(Thiophene-2-sulfonamido)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Unique Aspects
What sets 2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide apart is its trifluoromethoxy group, which imparts unique electronic and steric properties, enhancing its stability and biological activity compared to its analogues.
Hope this stirs your scientific curiosity. Want to dig deeper into any specific part?
Properties
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O4S3/c16-15(17,18)25-10-5-3-9(4-6-10)19-13(22)11-8-27-14(20-11)21-28(23,24)12-2-1-7-26-12/h1-8H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHUYTQURGDFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6531067.png)
![ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6531081.png)

![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531095.png)
![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531103.png)
![1-[4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B6531107.png)
![4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one](/img/structure/B6531123.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine](/img/structure/B6531126.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531138.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531146.png)
![N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531171.png)
![2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531179.png)
![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531182.png)
